molecular formula C4H8ClNO2S B13912773 (3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride

(3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride

Cat. No.: B13912773
M. Wt: 169.63 g/mol
InChI Key: LKFDPRBLUFZFJH-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride is a chemical compound with a unique structure that includes a thiophene ring, an amine group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride typically involves the reaction of a thiophene derivative with an amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives

Scientific Research Applications

(3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy as a drug candidate.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride include other thiophene derivatives and amine-containing compounds. Examples include:

  • Thiophene-2-carboxamide
  • 2-Aminothiophene
  • Thiophene-3-carboxylic acid

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both the dioxo and amine functional groups. This unique combination of features gives the compound distinct chemical and biological properties, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C4H8ClNO2S

Molecular Weight

169.63 g/mol

IUPAC Name

(3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride

InChI

InChI=1S/C4H7NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h1-2,4H,3,5H2;1H/t4-;/m1./s1

InChI Key

LKFDPRBLUFZFJH-PGMHMLKASA-N

Isomeric SMILES

C1[C@@H](C=CS1(=O)=O)N.Cl

Canonical SMILES

C1C(C=CS1(=O)=O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.